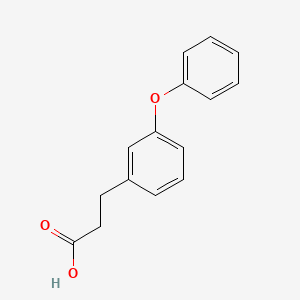

3-(3-Phenoxyphenyl)propionic acid

Vue d'ensemble

Description

3-(3-Phenoxyphenyl)propionic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by a phenoxy group attached to the phenyl ring, which is further connected to a propionic acid moiety. This compound is known for its applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID) under the name fenoprofen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxyphenyl)propionic acid can be achieved through several methods. One common method involves the hydrolysis of 2-(3-phenoxyphenyl)-3-propionitrile with sodium hydroxide in 50% aqueous ethanol for 72 hours . Another method includes the decarboxylation of α-methyl-α-(3-phenoxyphenyl)-malonic acid in a melt at 130°-160°C .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, decarboxylation, and purification through crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid, while reduction can produce phenoxybenzyl alcohol .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory Activity

3-(3-Phenoxyphenyl)propionic acid is primarily recognized for its anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID), commonly used to treat conditions such as arthritis and other inflammatory disorders. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain .

Case Studies

- A study demonstrated that Fenoprofen effectively reduced pain and inflammation in patients with osteoarthritis, showcasing its clinical efficacy in managing chronic pain conditions .

- Another investigation highlighted its role in reducing postoperative pain when administered before surgical procedures, indicating its utility in perioperative care .

Biochemical Research

Metabolic Studies

Research indicates that metabolites derived from this compound may have additional health benefits. For instance, studies have shown that related phenolic compounds can influence vascular health by decreasing arterial blood pressure through relaxation of vascular smooth muscle cells . This suggests potential applications in cardiovascular health management.

Potential Therapeutic Uses

Neurological Applications

Emerging research indicates that derivatives of this compound may act as AMPA receptor potentiators. These compounds could be beneficial in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease . The modulation of AMPA receptors is critical for synaptic plasticity and memory function.

Mécanisme D'action

The mechanism of action of 3-(3-Phenoxyphenyl)propionic acid, particularly as fenoprofen, involves the inhibition of prostaglandin synthesis. This is achieved by decreasing the activity of the enzyme prostaglandin synthetase, which is essential for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to fenoprofen.

Ketoprofen: Shares similar therapeutic uses but differs in its pharmacokinetic profile.

Uniqueness: 3-(3-Phenoxyphenyl)propionic acid is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other NSAIDs, it tends to cause fewer gastrointestinal side effects and has a different efficacy profile in treating various inflammatory conditions .

Activité Biologique

3-(3-Phenoxyphenyl)propionic acid, a compound with the molecular formula C₁₅H₁₄O₃ and a molar mass of 246.27 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a propionic acid moiety attached to a phenoxyphenyl group. This unique arrangement contributes to its biochemical interactions and pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₃ |

| Molar Mass | 246.27 g/mol |

| Solubility | Moderate in water |

| Melting Point | Not specified |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX activity, this compound could reduce the production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. Antioxidants are vital for preventing cellular damage caused by free radicals, thus playing a role in various degenerative diseases .

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated the anti-inflammatory effects of this compound. For instance, a study highlighted its ability to reduce edema in animal models, indicating its potential as an anti-inflammatory agent .

Analgesic Properties

The compound has also shown analgesic effects in animal models. Research indicates that it may modulate pain pathways, providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.

- Methodology : Rats were administered varying doses of the compound prior to inducing inflammation.

- Findings : A significant reduction in paw edema was observed compared to control groups, supporting its anti-inflammatory potential.

-

Assessment of Antioxidant Activity :

- Objective : To assess the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results : The compound exhibited a dose-dependent scavenging effect on free radicals, confirming its role as an effective antioxidant agent.

Propriétés

IUPAC Name |

3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCICYOINVFAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.